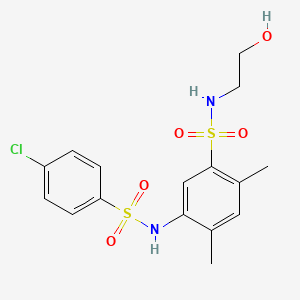
Pdk-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdk-IN-3: is a potent inhibitor of pyruvate dehydrogenase kinase, which plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex. This complex is essential for the oxidative decarboxylation of pyruvate to acetyl coenzyme A, linking glycolysis to the tricarboxylic acid cycle and ATP generation. This compound has shown significant potential in inducing proliferation and apoptosis in A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of Pdk-IN-3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Pdk-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pdk-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of the pyruvate dehydrogenase complex and its role in cellular metabolism.
Biology: Investigated for its effects on cell proliferation and apoptosis, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for metabolic diseases, such as diabetes and heart failure, by modulating the activity of pyruvate dehydrogenase kinase.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways
Mechanism of Action
Pdk-IN-3 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby maintaining its catalytic activity. The active pyruvate dehydrogenase complex facilitates the conversion of pyruvate to acetyl coenzyme A, promoting aerobic metabolism and ATP generation. The molecular targets and pathways involved include the pyruvate dehydrogenase complex and its regulatory enzymes .
Comparison with Similar Compounds
Dichloroacetate: Another inhibitor of pyruvate dehydrogenase kinase, known for its potential in treating metabolic disorders.
Radicicol: A compound with a similar inhibitory effect on pyruvate dehydrogenase kinase but with different potency and specificity.
Uniqueness of Pdk-IN-3: this compound stands out due to its high potency and broad-spectrum inhibition of pyruvate dehydrogenase kinase isoforms. It has shown significant efficacy in inducing cell proliferation and apoptosis, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C16H19ClN2O5S2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O5S2/c1-11-9-12(2)16(26(23,24)18-7-8-20)10-15(11)19-25(21,22)14-5-3-13(17)4-6-14/h3-6,9-10,18-20H,7-8H2,1-2H3 |
InChI Key |
CYNYZDWGNQYJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


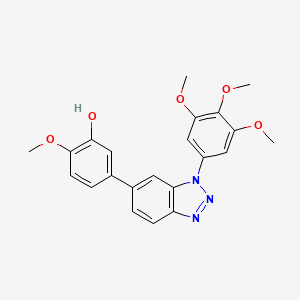
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)

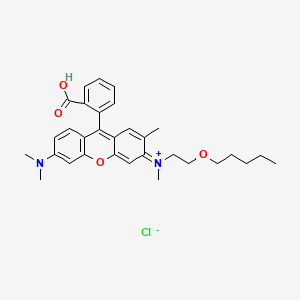
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
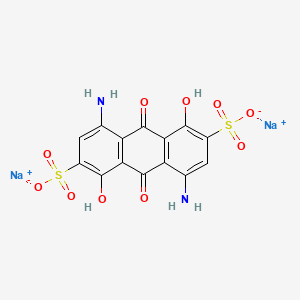
![(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one](/img/structure/B12364548.png)
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
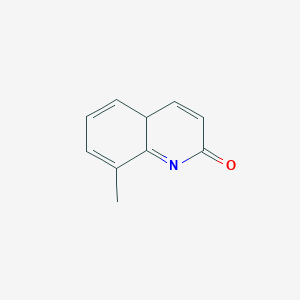
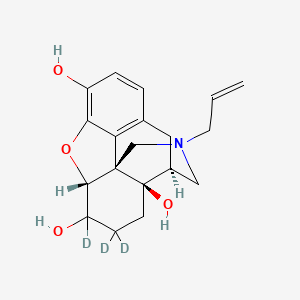
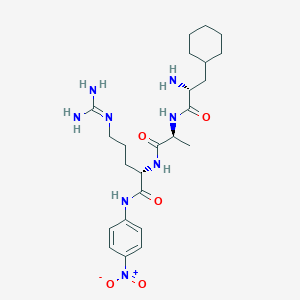
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)
